molecular formula C17H15N5O B2993872 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide CAS No. 2034888-36-1

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide

Cat. No. B2993872
CAS RN: 2034888-36-1
M. Wt: 305.341
InChI Key: QJSBSGHLYXPKPW-VOTSOKGWSA-N
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Description

“N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide” is a complex organic compound that contains a pyridine ring, a 1,2,3-triazole ring, and a cinnamamide moiety. Compounds with these functional groups are often involved in various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a 1,2,3-triazole ring, and a cinnamamide moiety. These functional groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a pyridine ring could contribute to its aromaticity and potentially its solubility in certain solvents .

Scientific Research Applications

Nonlinear Optical Materials

The compound’s structure, featuring a donor-acceptor motif with a π-conjugated system, is indicative of potential applications in nonlinear optics (NLO). NLO materials are crucial for optical signal processing, including applications like optical triggering, light frequency transducers, optical memories, modulators, and deflectors . The presence of pyridin-4-yl and triazol-4-yl groups could facilitate intramolecular charge transfer, enhancing the NLO properties.

Intercalation in Layered Compounds

Research indicates that similar compounds can be intercalated within the layers of zirconium 4-sulfophenylphosphonate . This suggests that our compound of interest could be used to create densely packed layers, which is valuable in the development of advanced materials with specific electronic or optical properties.

Molecular Docking and Drug Design

Compounds with a pyridin-4-yl moiety have been studied for their ability to bind to various biological targets. The triazol-4-yl group can act as a linker in molecular docking, suggesting that our compound could serve as a scaffold in the design of new therapeutic agents .

Hydrogen Bond Network Formation

The compound’s potential to form a dense network of hydrogen bonds could be exploited in creating new materials for water purification or selective ion exchange. These materials could be used to remove contaminants or recover valuable ions from water sources .

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific biological target. Compounds with these functional groups are often involved in various biological activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to determine its potential therapeutic effects .

properties

IUPAC Name

(E)-3-phenyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c23-17(7-6-14-4-2-1-3-5-14)19-12-15-13-22(21-20-15)16-8-10-18-11-9-16/h1-11,13H,12H2,(H,19,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSBSGHLYXPKPW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide

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